molecular formula C14H18O3 B14838222 2-(Cyclohexylmethyl)-5-hydroxybenzoic acid

2-(Cyclohexylmethyl)-5-hydroxybenzoic acid

Katalognummer: B14838222
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: OXMGRJOEGKQAGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexylmethyl)-5-hydroxybenzoic acid is an organic compound that features a cyclohexylmethyl group attached to a benzoic acid core with a hydroxyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-5-hydroxybenzoic acid typically involves the alkylation of a benzoic acid derivative with a cyclohexylmethyl halide under basic conditions. The hydroxyl group can be introduced through selective hydroxylation reactions. Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide, and the reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexylmethyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as tosyl chloride for the formation of tosylates.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tosyl chloride in pyridine for the formation of tosylates.

Major Products

    Oxidation: Formation of 2-(Cyclohexylmethyl)-5-oxo-benzoic acid.

    Reduction: Formation of 2-(Cyclohexylmethyl)-5-hydroxybenzyl alcohol.

    Substitution: Formation of 2-(Cyclohexylmethyl)-5-tosyloxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylmethyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-(Cyclohexylmethyl)-5-hydroxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Cyclohexylmethyl)-4-hydroxybenzoic acid
  • 2-(Cyclohexylmethyl)-3-hydroxybenzoic acid
  • 2-(Cyclohexylmethyl)-6-hydroxybenzoic acid

Uniqueness

2-(Cyclohexylmethyl)-5-hydroxybenzoic acid is unique due to the specific positioning of the hydroxyl group at the 5-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers.

Eigenschaften

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

2-(cyclohexylmethyl)-5-hydroxybenzoic acid

InChI

InChI=1S/C14H18O3/c15-12-7-6-11(13(9-12)14(16)17)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2,(H,16,17)

InChI-Schlüssel

OXMGRJOEGKQAGU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CC2=C(C=C(C=C2)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.